2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOXFJAHRMCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Limitations and Modifications
Direct incorporation of allylthio groups via this method is challenged by allylthiol’s volatility and competing side reactions. An alternative pathway involves post-synthetic alkylation: synthesizing 2-mercapto-3,4-dihydroquinazolin-4-one first, followed by reaction with allyl bromide under basic conditions (Scheme 1).
Scheme 1
Post-Synthetic Halogen Substitution
Chloroquinazolinone Intermediate
Drawing from ACS Omega’s synthesis of chloroquinoxaline derivatives, a similar strategy applies to quinazolinones. Chlorination of 3,4-dihydroquinazolin-4-one at position 2 using phosphorus oxychloride (POCl<sub>3</sub>) yields 2-chloro-3,4-dihydroquinazolin-4-one. This intermediate reacts with allylthiolate anions (generated from allylthiol and base) in chloroform under reflux (61°C, 12 h) to form the target compound (Scheme 2).
Scheme 2
Optimization and Yields
Key parameters include:
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Molar ratio : 1:1.2 (chloroquinazolinone:allylthiol) to ensure complete substitution.
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Solvent : Chloroform or dimethylformamide (DMF) enhances nucleophilic substitution.
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Base : Triethylamine or potassium carbonate neutralizes HCl byproduct.
Yields for analogous sulfanylquinoxalines reach 91%, suggesting comparable efficiency for quinazolinones.
Alkylation of Thiolated Intermediates
Thiolation and Alkylation Sequence
A two-step process involves:
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Thiolation : Reacting 3,4-dihydroquinazolin-4-one with Lawesson’s reagent to form 2-mercapto-3,4-dihydroquinazolin-4-one.
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Alkylation : Treating the thiol intermediate with allyl bromide in ethanol under reflux (24 h).
Reaction Conditions
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Step 1 : Lawesson’s reagent (1.2 equiv), toluene, 110°C, 6 h.
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Step 2 : Allyl bromide (1.5 equiv), K<sub>2</sub>CO<sub>3</sub>, ethanol, 78°C, 24 h.
Characterization Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data align with reported sulfanylquinazolinones:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.05 (d, J = 8 Hz, 1H, ArH), 7.93 (d, J = 8 Hz, 1H, ArH), 6.08 (s, 1H, NH), 5.92–5.85 (m, 1H, CH<sub>2</sub>=CH), 5.25–5.18 (m, 2H, CH<sub>2</sub>=CH), 3.52 (t, J = 7 Hz, 2H, SCH<sub>2</sub>).
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MS (MALDI) : m/z 259 [M + H]<sup>+</sup>.
Comparative Analysis of Methods
Yield and Efficiency
The ionic liquid method offers rapid synthesis but requires adaptation for thiol incorporation. Halogen substitution provides higher regioselectivity, while alkylation is straightforward but time-intensive.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Functionalized quinazolinone derivatives
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:
- Antitumor Activity : Quinazolinones have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinazolin-4-one have demonstrated activity against human cancer cell lines such as HT29 (colon), MCF-7 (breast), and A2780 (ovarian) .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Studies suggest that related compounds exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anticonvulsant Activity : Certain derivatives of quinazolinones have been reported to possess anticonvulsant properties, indicating their potential in treating epilepsy and other seizure disorders .
- Cholesterol Modulation : Research has indicated that some quinazolinone derivatives can enhance HDL cholesterol levels, suggesting potential applications in cardiovascular health .
Synthesis and Derivative Development
The synthesis of 2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions that allow for the introduction of various substituents on the quinazolinone scaffold. This flexibility enables the design of derivatives with tailored biological activities.
Example Synthesis Pathway:
- Starting Materials : The synthesis often begins with readily available precursors such as 2-aminoanilines and appropriate sulfide reagents.
- Reactions : Key reactions may include cyclization and functionalization steps that introduce the prop-2-en-1-ylsulfanyl group.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives:
- Antitumor Study : A study evaluated a series of quinazolinone derivatives against a panel of cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against common pathogens, demonstrating notable inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Cholesterol Study : Research into the effects of specific quinazolinone derivatives on lipid profiles showed promising results in increasing HDL cholesterol levels in animal models .
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The prop-2-en-1-ylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for 3-(Prop-2-en-1-yl)-2-sulfanylidene-tetrahydroquinazolin-4-one, which involves condensation of allyl isothiocyanate with an aminobenzoic acid derivative . This contrasts with sulfonamide-containing analogs, which require additional steps to introduce the sulfonamide moiety .
Physicochemical Properties
- Hydrogen Bonding and Crystallinity : The allylthio group’s sulfur atom can participate in hydrogen bonding, as seen in related compounds where N–H⋯O/S interactions dictate crystal packing . For example, 3-(Prop-2-en-1-yl)-2-sulfanylidene-tetrahydroquinazolin-4-one forms chains via N–H⋯O bonds along the crystallographic axis .
- Solubility : The allylthio group’s hydrophobicity may reduce aqueous solubility compared to sulfonamide-containing analogs (e.g., COX-2 inhibitors in ), which benefit from polar sulfonamide moieties.
Key Observations :
Biological Activity
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one, identified by its CAS number 21873-96-1, is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound’s structure features a quinazolinone core with a prop-2-en-1-ylsulfanyl substituent at the 2-position. This unique configuration is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of 2,3-dihydroquinazolin-4(1H)-one, including our compound of interest. Notably, a study synthesized and evaluated a series of derivatives for their antiproliferative activities against several cancer cell lines, including HepG2 (liver), U251 (brain), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) cells.
Key Findings:
- In Vitro Studies : The compound exhibited significant antiproliferative activity across multiple cancer cell lines. For instance, it was found to inhibit tubulin polymerization effectively, disrupting microtubule networks and leading to cell cycle arrest at the G2/M phase.
- Mechanism of Action : The mechanism involves the up-regulation of cleaved PARP-1 and caspase-3, indicating induction of apoptosis. Molecular docking studies confirmed that the compound occupies the binding site of tubulin effectively, suggesting a targeted action against cancer cells .
Study 1: In Vivo Efficacy
In a xenograft model using nude mice, the compound demonstrated significant tumor growth inhibition when administered via oral gavage. Importantly, no apparent toxicity was observed at therapeutic doses. This reinforces its potential as a viable anticancer agent with selective activity against tumor cells without harming normal tissues .
Study 2: Selectivity Profile
The selectivity of the compound was assessed against 30 different kinases, revealing no significant activity. This selectivity is crucial for minimizing side effects commonly associated with chemotherapy agents .
Comparative Biological Activity Table
| Activity Type | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG2 | Not specified | Tubulin polymerization inhibition |
| Antiproliferative | U251 | Not specified | Cell cycle arrest at G2/M phase |
| Antiproliferative | PANC-1 | Not specified | Induction of apoptosis |
| Antiproliferative | A549 | Not specified | Disruption of microtubule networks |
| Antiproliferative | A375 | Not specified | Up-regulation of apoptotic markers |
Q & A
Q. What are the common synthetic routes for 2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The synthesis typically begins with anthranilic acid as a precursor. Key steps include:
- Thione formation : Treatment of 3-aryl-2-mercaptoquinazolin-4(3H)-one intermediates with reagents like P₂S₅ in dry toluene to generate thione tautomers .
- Alkylation : Reaction with propargyl halides (e.g., allyl bromide) under basic conditions (e.g., NaH in DMSO) to introduce the allylthio group at the 2-position .
- Optimization : Parameters like solvent choice (DMSO or DMF), temperature (60–80°C), and reaction time (4–8 hours) are critical for yield (typically 58–72%) .
- Purification : Recrystallization or column chromatography is used to isolate the product, with purity confirmed via melting point analysis and TLC .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., allylthio group at ~δ 3.5–4.5 ppm for SCH₂) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the quinazolinone ring) .
- Mass Spectrometry (HR-MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula .
- X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Q. What initial biological screening approaches are used for quinazolin-4-one derivatives?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or broth microdilution against pathogens (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., Hep-G2, HeLa) to assess viability reduction. Note: Some derivatives show limited cytotoxicity despite structural complexity .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like tankyrase, leveraging the quinazolinone scaffold’s affinity for NAD+-binding pockets .
Advanced Research Questions
Q. How can reaction mechanisms for allylthio group introduction be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates (e.g., thiolate anion formation during alkylation) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps in tautomerization .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for nucleophilic substitution at the sulfur atom .
Q. What strategies optimize crystallographic refinement for quinazolin-4-one derivatives?
- Methodological Answer :
- SHELX Suite : Use SHELXL for high-resolution refinement, incorporating hydrogen-bonding restraints and twin-law corrections for challenging datasets .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify packing motifs, revealing preferences for R₂²(8) dimeric interactions .
- Disorder Modeling : For flexible allylthio groups, split occupancy refinement and TLS parameters improve electron density fit .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups : Introduce nitro or halogens at the 6-position to enhance antimicrobial activity (see nitration optimization in ).
- Heterocycle Fusion : Attach triazole or oxadiazole rings to improve solubility and target selectivity (e.g., tankyrase inhibition via 2-phenyl substitution) .
- Byproduct Analysis : Monitor dinitro derivatives (formed at >40°C during nitration) via LC-MS and assess their off-target effects .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tankyrase’s nicotinamide site), prioritizing poses with hydrogen bonds to backbone amides .
- MD Simulations : GROMACS runs (100 ns) to evaluate complex stability, focusing on ligand-induced conformational changes in the binding pocket .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at C=O and sulfur atoms) using Schrödinger’s Phase .
Data Contradictions and Resolutions
- Contradiction : While some quinazolin-4-one derivatives lack cytotoxicity , others show potent enzyme inhibition (e.g., tankyrase ).
- Resolution : Activity depends on substituent positioning; e.g., 2-allylthio groups may reduce cytotoxicity but enhance target-specific binding via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
